Cas no 622824-74-2 ((2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)

(2Z)-2-(2-Ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate is a synthetic organic compound featuring a benzofuran core substituted with an ethoxyphenyl methylidene group and a furan-2-carboxylate moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and materials chemistry. The conjugated system enhances stability and may contribute to photophysical properties, making it of interest for optoelectronic applications. The ethoxy and furan ester groups offer sites for further functionalization, enabling tailored modifications. Its well-defined stereochemistry (Z-configuration) ensures precise interactions in molecular recognition studies. Suitable for research in heterocyclic synthesis, this compound serves as a versatile intermediate for developing bioactive molecules or advanced materials.
(2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate structure
622824-74-2 structure
Product Name:(2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
CAS No:622824-74-2
MF:C22H16O6
MW:376.358846664429
CID:5418852
Update Time:2025-08-03

(2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
    • (2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
    • Inchi: 1S/C22H16O6/c1-2-25-17-7-4-3-6-14(17)12-20-21(23)16-10-9-15(13-19(16)28-20)27-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3
    • InChI Key: BYQJSKRACIAWAN-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(OC1C=C2OC(=CC3=CC=CC=C3OCC)C(=O)C2=CC=1)=O

(2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F3385-4611-2μmol
(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
622824-74-2
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F3385-4611-2mg
(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
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F3385-4611-3mg
(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
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(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
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F3385-4611-5mg
(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
622824-74-2
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F3385-4611-10mg
(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
622824-74-2
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(2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate Related Literature

Additional information on (2Z)-2-(2-ethoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate

Compound CAS No 622824-74-2: (2Z)-2-(2-Ethoxyphenyl)methylidene-3-Oxo-2,3-Dihydro-1-Benzofuran-6-Yl Furan-2-Carboxylate

The compound with CAS No 622824-74-2, named (2Z)-2-(2-Ethoxyphenyl)methylidene-3-Oxo-2,3-Dihydro-1-Benzofuran-6-Yl Furan-2-Carboxylate, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzofuran ring system and a furan carboxylate group. The presence of the ethoxyphenyl substituent further adds to its functional diversity, making it a subject of interest for researchers exploring novel chemical entities.

Recent studies have highlighted the importance of such compounds in drug discovery, particularly in the development of bioactive molecules with potential therapeutic applications. The benzofuran framework is known for its ability to interact with various biological targets, including enzymes and receptors, due to its aromaticity and flexibility. Similarly, the furan carboxylate group contributes to the molecule's solubility and bioavailability, which are critical factors in pharmaceutical design.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed strategies such as Friedel-Crafts alkylation, Claisen condensation, and oxidation reactions to construct the core structure of the molecule. The stereochemistry at the Z configuration of the methylidene group is crucial for determining the compound's biological activity, as it influences molecular recognition and binding affinity.

In terms of applications, this compound has shown promise in several areas. For instance, it has been investigated for its potential as an anti-inflammatory agent, where its ability to inhibit cyclooxygenase enzymes has been demonstrated in vitro. Additionally, studies have explored its role as an antioxidant, where it exhibits scavenging activity against reactive oxygen species, making it a candidate for use in oxidative stress-related conditions.

Moreover, the compound's structural features make it a valuable tool in materials science. Its aromaticity and conjugation allow for potential applications in organic electronics, such as in the development of semiconducting materials or light-emitting diodes (LEDs). Researchers have also explored its use as a precursor for constructing more complex molecular frameworks, leveraging its functional groups for further chemical modifications.

Recent advancements in computational chemistry have enabled detailed studies of this compound's electronic properties and interaction patterns with biological systems. Quantum mechanical calculations have provided insights into its molecular orbitals and reactivity profiles, aiding in the design of more effective derivatives. Furthermore, molecular docking studies have revealed potential binding modes with key therapeutic targets, such as protein kinases and G-protein coupled receptors (GPCRs), underscoring its potential as a lead compound in drug discovery.

In conclusion, CAS No 622824-74-2 represents a versatile and intriguing molecule with a wide range of applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable asset for researchers seeking to develop novel compounds with enhanced bioactivity and functionality. As ongoing research continues to uncover new insights into its properties and applications, this compound stands at the forefront of innovative scientific exploration.

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